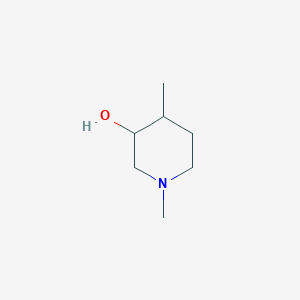

trans-1,4-Dimethylpiperidin-3-ol

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1,4-dimethylpiperidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8(2)5-7(6)9/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

RRLOPSFVACCLJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1O)C |

Origin of Product |

United States |

Synthetic Methodologies for Trans 1,4 Dimethylpiperidin 3 Ol

General Approaches to Piperidin-3-ol Core Structures

The piperidin-3-ol motif is a common structural element in many synthetic and naturally occurring compounds. Its synthesis can be broadly approached through two main strategies: the cyclization of an appropriately functionalized acyclic precursor or the modification of a pre-existing piperidine (B6355638) or pyridine (B92270) ring.

One common method involves the cyclization of aminodiols or aminoepoxides. For instance, a 5-amino-1,2-diol can be cyclized under dehydrating conditions to form the piperidin-3-ol ring. Another approach starts from substituted pyridines. The reduction of a 3-hydroxypyridine (B118123) derivative, often under catalytic hydrogenation conditions, can yield the corresponding piperidin-3-ol. However, this method often results in a mixture of cis and trans isomers, necessitating further separation or stereochemical control.

A versatile method for preparing N-protected 3-hydroxypiperidine (B146073) involves the cyclization of 5-halo-2-hydroxypentylamine hydrohalides in the presence of an inorganic base google.com. Subsequent N-acylation provides a stable intermediate for further functionalization google.com.

Diastereoselective Synthesis of 1,4-Dimethylpiperidine Frameworks

Achieving the specific trans relationship between the methyl groups at the C-1 and C-4 positions while incorporating a hydroxyl group at C-3 requires a carefully planned diastereoselective synthetic route.

Strategies for Controlled trans-Relative Stereochemistry

The synthesis of cis and trans isomers of 1,3-dimethylpiperidin-4-ols has been described, and these methods offer insights applicable to the 1,4-dimethyl analogue cdnsciencepub.com. A common strategy involves the hydrogenation of a substituted pyridine precursor. Catalytic hydrogenation of a lutidine (dimethylpyridine) derivative often leads to the cis-disubstituted piperidine as the major product due to the steric hindrance of the catalyst directing the approach of hydrogen from one face of the ring. To obtain the thermodynamically more stable trans isomer, the cis product can be subjected to epimerization. This is typically achieved by heating the cis isomer in the presence of a base, which facilitates the inversion of the stereocenter at C-4, leading to the desired trans configuration.

Another powerful strategy for establishing the trans-3,4-disubstituted pattern involves the regio- and stereospecific alkylation of a tetrahydropyridine (B1245486) intermediate. For example, a 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine can be deprotonated with a strong base like n-butyllithium to form a metalloenamine, which then undergoes stereospecific alkylation to yield the trans-3,4-disubstituted product nih.gov. This methodology could potentially be adapted for the synthesis of trans-1,4-dimethylpiperidin-3-ol by using an appropriate electrophile.

The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine scaffold established the C-3 stereochemistry via a CBS reduction and a stereoselective anti-SN2' cuprate (B13416276) displacement of a derived allylic phosphonate (B1237965) nih.gov. Subsequent Suzuki coupling and a trans-selective methylation at C-4 completed the synthesis nih.gov. This approach highlights a sophisticated method for controlling the stereochemistry at both C-3 and C-4.

Methods for Stereoselective Introduction of the C-3 Hydroxyl Group

The introduction of the hydroxyl group at the C-3 position with a defined stereochemistry is a critical step. One approach is the reduction of a corresponding piperidin-3-one. The stereochemical outcome of the reduction of a 1,4-dimethylpiperidin-3-one can be influenced by the choice of reducing agent and the reaction conditions. Bulky reducing agents tend to attack from the less hindered face of the ketone, leading to a specific diastereomer of the alcohol.

Alternatively, the hydroxyl group can be introduced early in the synthesis via an asymmetric reaction. For instance, an asymmetric dihydroxylation of a suitably protected tetrahydropyridine precursor can establish the stereochemistry of the hydroxyl groups, which can then be further manipulated to yield the desired 3-ol. Asymmetric synthesis of 2-substituted piperidin-3-ols has been achieved with excellent diastereomeric and enantiomeric excesses through an α-alkylation/1,2-addition sequence of a protected glycol aldehyde hydrazone, followed by reductive cleavage and cyclization researchgate.net. This demonstrates a viable pathway for controlling the stereochemistry at C-2 and C-3, which could be adapted for C-3 and C-4.

Enantioselective Synthesis and Chiral Resolution of this compound

For applications requiring a single enantiomer of this compound, either an asymmetric synthesis or a chiral resolution of the racemic mixture is necessary.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers an elegant and efficient way to produce enantiomerically enriched piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity snnu.edu.cnacs.org. Subsequent reduction can then furnish the chiral piperidine. This method provides a powerful tool for accessing enantiopure 3-substituted piperidines and could be adapted for the synthesis of the target molecule.

Organocatalysis also presents a powerful strategy. For example, a quinine-derived squaramide has been used to efficiently catalyze a triple-domino reaction to provide tetrahydropyridines with three contiguous stereogenic centers in excellent enantiomeric excesses acs.org.

Diastereomeric Salt Formation and Crystallization for Chiral Resolution

A well-established method for separating enantiomers is through chiral resolution, which involves the formation of diastereomeric salts with a chiral resolving agent libretexts.org. For a racemic mixture of this compound, which is a basic compound, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used libretexts.org.

The process involves reacting the racemic piperidinol with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts that possess different physical properties, most importantly, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. This crystalline salt can then be separated by filtration. Finally, treatment of the separated diastereomeric salt with a base will regenerate the enantiomerically pure this compound. The other diastereomer remains in the mother liquor and can also be recovered. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical optimization asianpubs.orgnih.govresearchgate.netquora.com.

| Resolving Agent Examples for Basic Compounds |

| (+)-Tartaric acid |

| (-)-Tartaric acid |

| (-)-Malic acid |

| (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid |

| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid |

Chemoenzymatic Approaches to Optically Active Piperidinols

The synthesis of optically active piperidinols, such as this compound, can be effectively achieved through chemoenzymatic strategies. These methods combine the selectivity of enzymatic catalysis with the efficiency of chemical reactions to produce enantiomerically pure or enriched compounds. nih.govresearchgate.net A key approach involves the asymmetric dearomatization of activated pyridines, which serve as readily available starting materials. nih.govresearchgate.net

One prominent chemoenzymatic cascade utilizes a one-pot system involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED). nih.gov In this process, an N-substituted tetrahydropyridine is first oxidized by the amine oxidase to form a dihydropyridinium intermediate. This intermediate, containing a conjugated C=C and C=N bond system, is then stereoselectively reduced by the ene-imine reductase. nih.gov The choice of EneIRED can determine the stereochemical outcome, allowing for the selective production of specific stereoisomers of 3- and 3,4-substituted piperidines. nih.gov This method can employ a dynamic kinetic resolution (DKR), where the in-situ epimerization of a chiral iminium intermediate allows for the theoretical conversion of the entire substrate to a single enantiomerically enriched product. nih.gov

Another general chemoenzymatic route to obtain enantiopure trans-dihydrodiols of monosubstituted benzenes, which can be precursors to piperidinols, starts from cis-dihydrodiols produced by dioxygenase-catalyzed dihydroxylation. nih.govrsc.org This multi-step synthesis involves a sequence of chemical transformations, including regioselective hydrogenation and a Mitsunobu inversion to establish the trans stereochemistry. rsc.org

These chemoenzymatic approaches offer significant advantages, including high enantioselectivity and the use of mild reaction conditions. nih.gov They have been successfully applied to the synthesis of key intermediates for pharmaceuticals, highlighting their practical utility in producing complex chiral molecules. nih.govresearchgate.net

Table 1: Chemoenzymatic Synthesis of Chiral Piperidines

| Starting Material | Key Enzymes/Reactions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Activated Pyridines | Amine Oxidase (AmOx) / Ene-Imine Reductase (EneIRED) Cascade | Stereo-defined 3- and 3,4-substituted piperidines | One-pot reaction, dynamic kinetic resolution, high enantioselectivity. | nih.gov |

| cis-Dihydrodiols of monosubstituted benzenes | Dioxygenase, Regioselective Hydrogenation, Mitsunobu Inversion | Enantiopure trans-dihydrodiols | Multi-step chemoenzymatic sequence, establishes trans stereochemistry. | rsc.org |

Multicomponent and Cascade Reactions in Piperidine Ring Construction

Multicomponent reactions (MCRs) and cascade reactions provide efficient and atom-economical pathways for the construction of the piperidine ring system found in molecules like this compound. nih.govorganic-chemistry.org These reactions allow for the formation of multiple chemical bonds in a single synthetic operation from three or more starting materials, significantly streamlining the synthetic process. nih.govnih.gov

One notable example of a cascade reaction for piperidine synthesis is the aza-Prins cyclization. researchgate.net This reaction can be initiated by an acid, such as Sc(OTf)₃, and involves the reaction of an aldehyde with a homoallylic amine derivative. researchgate.net The reaction proceeds through a series of steps to form the piperidine ring with a specific stereochemistry. researchgate.net Similarly, intramolecular hydroamination/cyclization cascades of alkynes can lead to the formation of piperidine structures. mdpi.com

Isonitrile-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and have been applied to the synthesis of complex heterocyclic structures. nih.govnih.gov While direct application to this compound is not explicitly detailed in the provided context, the principles of these reactions are relevant for constructing substituted piperidine frameworks. For instance, a Passerini three-component reaction can be a key step in creating a crucial building block, which can then be further elaborated to form the desired piperidine ring. nih.gov

Cascade reactions can also be initiated by other means, such as radical processes or photoinduction. mdpi.comnih.gov For example, a complex radical cascade involving successive cyclizations has been used to form six-membered rings. mdpi.com Photomediated reactions, such as those involving a Norrish type II reaction, can also be employed for the skeletal remodeling of piperidines. nih.gov

The development of novel multicomponent and cascade reactions is an active area of research, with a focus on creating stereoselective and efficient methods for the synthesis of complex molecules like substituted piperidinols. organic-chemistry.orgmdpi.com

Table 2: Multicomponent and Cascade Reactions for Piperidine Synthesis

| Reaction Type | Key Features | Example Application | Reference |

|---|---|---|---|

| Aza-Prins Cyclization | Acid-catalyzed, forms piperidine ring from homoallylic amines and aldehydes. | Synthesis of trans-fused octahydrobenzo[f]isoquinoline derivatives. | researchgate.net |

| Intramolecular Reductive Hydroamination/Cyclization | Acid-mediated cascade involving alkynes to form piperidines. | Stereoselective synthesis of piperidines. | mdpi.com |

| Passerini 3-Component Reaction (P-3CR) | Isonitrile-based MCR to create key building blocks for further synthesis. | Synthesis of an isocyanide fragment for subsequent cyclization. | nih.gov |

| Photomediated Ring Contraction | Norrish type II reaction for scaffold remodeling of piperidines. | Conversion of piperidines to cyclopentane (B165970) derivatives. | nih.gov |

Stereochemical and Conformational Analysis of Trans 1,4 Dimethylpiperidin 3 Ol

Fundamental Principles of Piperidine (B6355638) Ring Conformation and Ring Inversion

The piperidine ring, a nitrogen-containing six-membered heterocycle, is a fundamental structural motif in many natural products and synthetic compounds. wikipedia.org Similar to cyclohexane (B81311), its most stable conformation is the chair form, which minimizes both angle and torsional strain. However, the presence of the nitrogen heteroatom introduces additional conformational complexities. wikipedia.org

Unlike cyclohexane, the piperidine ring can exist in two distinct chair conformations that are not energetically equivalent due to the nitrogen atom. These conformations are distinguished by the orientation of the substituent on the nitrogen atom, which can be either axial or equatorial. wikipedia.org Furthermore, the piperidine ring is subject to two primary conformational processes: ring inversion and nitrogen inversion.

Ring Inversion: This is a process where the ring "flips" from one chair conformation to another, causing axial substituents to become equatorial and vice versa. scribd.com The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol, which is a substantial barrier, but the process occurs rapidly at room temperature. wikipedia.org

Nitrogen Inversion: This process involves the rapid oscillation of the lone pair of electrons on the nitrogen atom from one side of the atom to the other. scribd.com The energy barrier for nitrogen inversion is significantly lower than for ring inversion, estimated to be around 6.1 kcal/mol. wikipedia.orgamherst.edu This rapid inversion means that the N-substituent and the lone pair can quickly interchange their axial and equatorial positions.

In substituted piperidines, the preferred conformation is the one that minimizes steric interactions. For an N-methyl group, the equatorial conformation is strongly favored by about 3.16 kcal/mol, a preference even greater than that of a methyl group in cyclohexane (1.74 kcal/mol). wikipedia.org The presence of other substituents on the ring further influences the conformational equilibrium, with bulky groups generally preferring the more spacious equatorial position.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

The precise three-dimensional structure of trans-1,4-Dimethylpiperidin-3-ol is determined through a combination of advanced spectroscopic and analytical techniques.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the configuration and preferred conformation of piperidine derivatives in solution. nih.gov By analyzing the chemical shifts (δ) and coupling constants (J-values) of the protons on the piperidine ring, detailed insights into the spatial arrangement of the atoms can be obtained.

For this compound, the key is to determine the orientation of the hydroxyl and methyl groups on the ring. In the trans configuration, one substituent will be axial and the other equatorial. The preferred chair conformation will be the one that places the bulkier group in the equatorial position to minimize steric strain.

Proton NMR (¹H NMR) is particularly informative. The width of the signal for the proton attached to the carbon bearing the hydroxyl group (H-3) can indicate its orientation. A broad signal with large coupling constants typically suggests an axial proton, which has trans-diaxial couplings to the adjacent axial protons. Conversely, a narrow signal with smaller coupling constants is characteristic of an equatorial proton.

Carbon-13 NMR (¹³C NMR) provides complementary information about the carbon skeleton. The chemical shifts of the ring carbons are sensitive to their steric environment, allowing for further conformational assessment. acs.org

Table 1: Representative ¹H NMR Data for Substituted Piperidines

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Conformation Indicated |

| Axial H at C3 | Lower field | Multiplet (e.g., triplet of doublets) | Large (J_ax,ax ≈ 10-13 Hz), Small (J_ax,eq ≈ 2-5 Hz) | Axial Orientation |

| Equatorial H at C3 | Higher field | Multiplet (e.g., broad singlet) | Small (J_eq,ax ≈ 2-5 Hz), Small (J_eq,eq ≈ 2-5 Hz) | Equatorial Orientation |

| N-CH₃ | ~2.2 - 2.8 | Singlet | N/A | --- |

| C-CH₃ | ~0.8 - 1.2 | Doublet | ~6-7 | --- |

Note: The exact values for this compound would require experimental data.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Insights

For this compound, key vibrational bands include:

O-H Stretching: The position and shape of the hydroxyl group's stretching vibration can indicate the extent of hydrogen bonding. A broad band in the region of 3200-3600 cm⁻¹ is typical for an intermolecularly hydrogen-bonded alcohol. The specific frequency can sometimes distinguish between axial and equatorial hydroxyl groups.

C-H Stretching: Vibrations in the 2800-3000 cm⁻¹ range correspond to the stretching of C-H bonds in the methyl groups and the piperidine ring. researchgate.net

C-N Stretching: The stretching vibration of the C-N bonds typically appears in the fingerprint region of the spectrum, around 1000-1200 cm⁻¹.

Ring Vibrations: The piperidine ring itself has characteristic "breathing" and deformation modes that are sensitive to the conformation and substitution pattern.

Table 2: Characteristic FT-IR Frequencies for Piperidine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200 - 3600 (broad) |

| N-H (in piperidine) | Stretching | 3250 - 3450 researchgate.net |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C-O | Stretching | 1050 - 1150 |

| C-N | Stretching | 1000 - 1200 |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction provides the most definitive information about the molecular structure in the solid state. By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, an X-ray crystal structure would unambiguously confirm the trans relationship between the hydroxyl and C4-methyl groups. It would also show which chair conformation is adopted in the crystalline lattice and how the molecules are arranged relative to one another, including any intermolecular hydrogen bonding networks involving the hydroxyl group. researchgate.net

Energetic Landscape and Preferred Conformational States of this compound

The energetic landscape of a molecule describes the relative energies of its different conformations. arxiv.org For this compound, the two primary chair conformations are in equilibrium. The relative stability of these two conformers is determined by the steric and electronic interactions of the substituents.

The two possible chair conformations for the trans isomer are:

Conformer A: Axial hydroxyl group (at C3) and equatorial methyl group (at C4).

Conformer B: Equatorial hydroxyl group (at C3) and axial methyl group (at C4).

The N-methyl group will strongly prefer an equatorial position due to its own steric bulk and the rapid nitrogen inversion process. wikipedia.org The conformational preference of the ring will therefore be dictated by the balance of interactions of the C3-hydroxyl and C4-methyl groups.

To estimate the preferred state, one can consider the A-values (conformational free energies) of the substituents. The A-value represents the energy penalty for a substituent being in an axial position compared to an equatorial one. For a hydroxyl group, the A-value is approximately 0.6-1.0 kcal/mol, while for a methyl group, it is around 1.7 kcal/mol.

Based on these values, the axial methyl group in Conformer B would introduce more steric strain (1,3-diaxial interactions) than the axial hydroxyl group in Conformer A. Therefore, Conformer A, with an axial hydroxyl group and an equatorial C4-methyl group, is predicted to be the more stable and preferred conformational state.

Comparative Stereochemical Studies with Other Dimethylpiperidinol Isomers

Comparing this compound with its other isomers provides a deeper understanding of how the relative positions of the substituents affect the conformational equilibrium. For instance, the stereochemistry of 1,3-dimethylpiperidin-4-ols has been studied, assigning configurations and preferred conformations based on NMR data. cdnsciencepub.com

trans-1,3-Dimethylpiperidin-4-ol: In this isomer, the substituents are at different positions. The trans configuration would again lead to one axial and one equatorial substituent (either axial OH/equatorial CH₃ or equatorial OH/axial CH₃). The conformational preference would depend on the balance of steric interactions, with the bulkier methyl group favoring the equatorial position. cdnsciencepub.com

Chemical Transformations and Derivatization of Trans 1,4 Dimethylpiperidin 3 Ol

Functionalization Reactions at the Hydroxyl Group (C-3)

The secondary hydroxyl group at the C-3 position is a key site for functionalization, enabling the introduction of a wide array of new chemical moieties through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group of trans-1,4-dimethylpiperidin-3-ol can be readily converted into esters and ethers, modifying the compound's steric and electronic properties.

Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride. aocs.org This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. aocs.org The general reactivity for ester formation allows for the synthesis of a broad range of ester derivatives.

Etherification , the conversion of the hydroxyl group to an ether, can be accomplished under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

The table below illustrates potential esterification and etherification reactions starting from this compound.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acetyl Chloride | Esterification | trans-1,4-Dimethylpiperidin-3-yl acetate |

| This compound | Benzoyl Chloride | Esterification | trans-1,4-Dimethylpiperidin-3-yl benzoate |

| This compound | 1. Sodium Hydride 2. Methyl Iodide | Etherification | trans-3-Methoxy-1,4-dimethylpiperidine |

| This compound | 1. Sodium Hydride 2. Benzyl Bromide | Etherification | trans-3-(Benzyloxy)-1,4-dimethylpiperidine |

Oxidation to Carbonyl Derivatives

The secondary alcohol at C-3 can be oxidized to the corresponding ketone, 1,4-dimethylpiperidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.

Common methods for the oxidation of secondary alcohols to ketones include using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or employing milder, more modern techniques such as the Swern or Dess-Martin periodinane oxidations. For instance, the oxidation of related N-methylpiperidin-3-ol derivatives to their corresponding ketones has been documented. These reactions are fundamental in synthetic chemistry for interconverting functional groups.

The oxidation reaction is summarized below:

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 1,4-Dimethylpiperidin-3-one |

| This compound | Swern Oxidation Conditions | 1,4-Dimethylpiperidin-3-one |

Reactions at the Piperidine (B6355638) Nitrogen (N-1)

The nitrogen atom in the piperidine ring is a tertiary amine, which dictates its reactivity. It can participate in reactions that lead to the formation of quaternary ammonium (B1175870) salts.

N-Substitution Reactions (e.g., N-alkylation, N-acylation)

As the nitrogen in this compound is already a tertiary amine (bearing a methyl group and being part of the piperidine ring), it cannot undergo further N-alkylation or N-acylation in the traditional sense that applies to primary or secondary amines. The lone pair of electrons on the nitrogen, however, makes it nucleophilic and susceptible to reactions with electrophiles, which leads to the formation of quaternary ammonium salts.

Formation of Quaternary Ammonium Salts

The reaction of the tertiary piperidine nitrogen with an alkyl halide results in the formation of a quaternary ammonium salt, a process known as quaternization. cdnsciencepub.comnih.gov This reaction introduces a permanent positive charge on the nitrogen atom and adds a new alkyl group. nih.gov For example, treatment of this compound with an alkylating agent like methyl iodide will yield a trans-1,1,4-trimethylpiperidin-3-ol iodide salt.

Studies on the quaternization of variously substituted N-methylpiperidines have shown that the stereochemical outcome of the reaction can be influenced by the nature of the alkylating agent. cdnsciencepub.com For instance, the reaction of N-methylpiperidines with phenacyl halides has been investigated, leading to the formation of diastereomeric quaternary salts. cdnsciencepub.com

The table below details representative quaternization reactions.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Methyl Iodide | Quaternization | trans-1,1,4-Trimethylpiperidin-3-ol Iodide |

| This compound | Ethyl Bromide | Quaternization | trans-1-Ethyl-1,4-dimethylpiperidin-3-ol Bromide |

| This compound | Benzyl Chloride | Quaternization | trans-1-Benzyl-1,4-dimethylpiperidin-3-ol Chloride |

Transformations Involving the C-4 Methyl Group and Piperidine Ring System

Transformations targeting the C-4 methyl group or the piperidine ring itself are generally more challenging and less common than reactions at the hydroxyl or nitrogen centers. The C-H bonds of the C-4 methyl group and the piperidine ring are typically unreactive and require harsh conditions or specific activation to undergo chemical change.

Regioselectivity and Stereoselectivity in Derivatization Processes

The principles of regioselectivity and stereoselectivity are paramount when considering the chemical derivatization of this compound. The spatial arrangement of the substituents on the piperidine ring dictates the approach of reagents and can favor the formation of one stereoisomer over another.

The derivatization of the hydroxyl group is a common transformation. Reactions such as esterification and etherification are subject to steric hindrance from the adjacent methyl group at the C4 position and the N-methyl group. The accessibility of the hydroxyl group is a key factor in determining reaction rates and yields. For instance, in closely related 1,3-dimethylpiperidin-4-ols, the formation of acetate, benzilate, and diphenylacetate esters has been described, with the configuration and preferred conformations of these derivatives being assigned based on spectroscopic methods like proton magnetic resonance (p.m.r.). cdnsciencepub.com Such analyses are crucial for confirming the retention or inversion of stereochemistry at the C3 position during derivatization.

In the context of ether synthesis, a Williamson ether synthesis approach could be envisioned, where the hydroxyl group is first deprotonated to form an alkoxide, followed by reaction with an alkyl halide. The stereochemical outcome at the C3 center is generally expected to be retained in such a reaction.

The nitrogen atom of the piperidine ring can also participate in reactions, for example, by quaternization with an alkyl halide. However, derivatization is more commonly focused on the hydroxyl group to introduce a variety of functional groups that can modulate the compound's properties.

The synthesis of piperidine derivatives with specific stereochemistry is an active area of research. For example, the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides has been achieved through catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. nih.govrsc.org While not a direct derivatization of this compound, this demonstrates the advanced strategies employed to control stereochemistry in complex piperidine systems.

Furthermore, the synthesis of related compounds, such as (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, which shares the same trans-configuration at C3 and C4, highlights the importance of stereocontrolled synthetic routes to obtain specific isomers. chemicalbook.com The choice of reagents and reaction conditions is critical in directing the stereochemical outcome.

The following table summarizes potential derivatization reactions and the expected stereochemical considerations for this compound, based on established principles of piperidine chemistry.

| Reaction Type | Reagents and Conditions | Expected Product | Stereochemical Considerations |

| Esterification | Acyl chloride or anhydride, base (e.g., pyridine) | trans-1,4-Dimethylpiperidin-3-yl ester | Retention of stereochemistry at C3 is expected. The rate may be influenced by steric hindrance. |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | trans-3-Alkoxy-1,4-dimethylpiperidine | Retention of stereochemistry at C3 is expected. |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | 1,4-Dimethylpiperidin-3-one | Loss of stereochemistry at C3. |

| Substitution (of OH) | e.g., Mitsunobu reaction (DEAD, PPh₃, nucleophile) | Varies depending on the nucleophile | Inversion of stereochemistry at C3 is possible. |

It is important to note that while these reactions are theoretically possible, the specific outcomes, including yields and the degree of stereoselectivity, would need to be confirmed through experimental studies on this compound. The interplay of steric and electronic effects within the molecule will ultimately govern the precise nature of its chemical transformations.

Computational and Theoretical Studies on Trans 1,4 Dimethylpiperidin 3 Ol

Quantum Mechanical Calculations for Structural Optimization and Energetics

Quantum mechanical calculations would be essential to elucidate the fundamental structural and electronic properties of trans-1,4-Dimethylpiperidin-3-ol.

A thorough conformational analysis would be required to identify the most stable chair and boat conformations of the piperidine (B6355638) ring. This would involve mapping the potential energy surface to locate all energy minima and the transition states connecting them. The relative energies of these conformers would determine their population distribution at equilibrium.

Table 1: Hypothetical Conformational Energy Minima for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (axial OH, equatorial CH3) | 0.00 | C2-C3-C4-C5: -55.2 |

| Chair (equatorial OH, axial CH3) | Data not available | Data not available |

| Twist-Boat | Data not available | Data not available |

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound in various environments.

MD simulations would allow for the exploration of the conformational landscape over time, revealing the flexibility of the piperidine ring and the dynamics of intermolecular interactions.

Simulating the molecule in different solvents would be crucial to understand how the solvent environment influences its conformational preferences and the accessibility of different functional groups.

Development of Predictive Models for Stereoselectivity in Synthetic Pathways

Once sufficient experimental and computational data are generated, it would be possible to develop predictive models for the stereoselective synthesis of this compound. These models could help in optimizing reaction conditions to favor the formation of the desired trans isomer over other stereoisomers.

Computational Methods for Spectroscopic Data Prediction and Validation

Computational chemistry provides a powerful avenue for predicting and understanding the spectroscopic properties of molecules like this compound. By employing theoretical models, researchers can calculate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted data can then be compared with experimental results to validate both the computational method and the experimental structural assignment.

While specific, in-depth computational studies focused solely on this compound are not extensively documented in publicly available literature, the established methodologies for similar organic molecules provide a clear framework for how such an analysis would be conducted. The primary tool for this type of investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The general workflow for predicting and validating spectroscopic data for a molecule like this compound involves several key steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. Using a selected DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-311+G(2d,p)), the molecular geometry is optimized to find its lowest energy conformation. For a cyclic system like a piperidine derivative, identifying the most stable chair or boat conformation is a critical part of this process.

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's IR spectrum. The calculated frequencies correspond to specific vibrational modes, such as O-H stretching, C-H stretching, and C-N stretching.

NMR Shielding Calculations: To predict NMR spectra, Gauge-Independent Atomic Orbital (GIAO) is the most common method used in conjunction with DFT. This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

Conversion to Chemical Shifts: The calculated shielding values (σ_calc) are not directly comparable to experimental chemical shifts (δ_exp). They must be converted by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). The predicted chemical shift (δ_pred) is obtained using the equation: δ_pred = σ_TMS - σ_calc.

Validation: The final and most crucial step is the comparison of the predicted spectroscopic data (IR frequencies and NMR chemical shifts) with experimentally obtained data. A strong correlation between the theoretical and experimental values provides confidence in the structural assignment of the molecule. Discrepancies can point to environmental effects (e.g., solvent interactions not fully captured by the model) or suggest a need to reconsider the assigned structure.

For a hypothetical analysis of this compound, the predicted data would be presented in tables for direct comparison with experimental values.

Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| H-3 (axial) | Data not available | Data not available |

| H-2 (axial) | Data not available | Data not available |

| H-2 (equatorial) | Data not available | Data not available |

| H-5 (axial) | Data not available | Data not available |

| H-5 (equatorial) | Data not available | Data not available |

| H-6 (axial) | Data not available | Data not available |

| H-6 (equatorial) | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available |

| C4-CH₃ | Data not available | Data not available |

| OH | Data not available | Data not available |

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available |

| C4-CH₃ | Data not available | Data not available |

Table 3: Hypothetical Predicted vs. Experimental IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | Data not available | Data not available |

| C-H stretch (aliphatic) | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

Note: The tables above are illustrative of how data would be presented. Specific computational and experimental values for this compound are not available in the reviewed literature.

The accuracy of these computational predictions is highly dependent on the level of theory and basis set chosen. While more complex functionals and larger basis sets can offer higher accuracy, they are also more computationally expensive. Researchers must strike a balance between accuracy and computational cost. The validation of calculated results against experimental data remains the gold standard for confirming the structure and spectroscopic assignments of chemical compounds.

Role of Trans 1,4 Dimethylpiperidin 3 Ol in Advanced Organic Synthesis

Applications as a Chiral Pool Component and Building Block

The utilization of readily available, enantiomerically pure compounds, known as the chiral pool, is a cornerstone of modern asymmetric synthesis. Chiral building blocks derived from this pool serve as economical and efficient starting materials for the construction of complex stereochemically defined molecules. While specific studies detailing the extensive use of trans-1,4-Dimethylpiperidin-3-ol as a chiral pool component are not widely documented in publicly available literature, its structural features—a defined stereochemistry at the 3- and 4-positions and reactive hydroxyl and amine functionalities—make it a theoretically valuable synthon.

The inherent chirality of this compound can be leveraged to introduce stereocenters into target molecules, thereby obviating the need for more complex asymmetric induction steps. The hydroxyl group can be readily converted into a variety of other functional groups or used as a handle for further synthetic transformations, while the tertiary amine provides a site for quaternization or other modifications. The methyl groups at the 1- and 4-positions influence the conformational preferences of the piperidine (B6355638) ring, which can be exploited to control the stereochemical outcome of subsequent reactions.

Table 1: Potential Synthetic Transformations of this compound as a Chiral Building Block

| Transformation | Reagents and Conditions | Potential Product |

| Oxidation of the hydroxyl group | PCC, DMP, Swern oxidation | 1,4-Dimethylpiperidin-3-one |

| Etherification of the hydroxyl group | NaH, R-X | trans-3-Alkoxy-1,4-dimethylpiperidine |

| Esterification of the hydroxyl group | Acyl chloride, pyridine (B92270) | trans-3-Acyloxy-1,4-dimethylpiperidine |

| Nucleophilic substitution of a derivatized hydroxyl group | 1. MsCl, Et3N; 2. Nu- | cis-3-Substituted-1,4-dimethylpiperidine |

This table is illustrative and based on general organic chemistry principles, as specific examples for this compound are not extensively reported.

Precursor to Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry. The synthesis of novel and complex heterocyclic systems is a continuous endeavor in the pursuit of new therapeutic agents. This compound, with its pre-existing piperidine core and versatile functional groups, represents a valuable starting point for the synthesis of more elaborate nitrogen-containing structures.

Although direct examples of the conversion of this compound into complex fused or spirocyclic heterocyclic systems are not prominently featured in the literature, its structure lends itself to such transformations. For instance, the hydroxyl group could be transformed into a leaving group, followed by an intramolecular cyclization involving a substituent tethered to the nitrogen atom or another position on the ring. Alternatively, the piperidine ring could serve as a scaffold upon which other rings are constructed. The development of synthetic routes to various nitrogen heterocycles often involves the use of versatile building blocks, and the principles of heterocyclic synthesis suggest that this compound could be a viable precursor in this context.

Design and Synthesis of Piperidine-Based Scaffolds for Chemical Research

The piperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs. The design and synthesis of novel piperidine-based scaffolds are therefore of great interest for the exploration of new chemical space and the development of new therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid, yet conformationally flexible, piperidine ring of this compound provides an excellent framework for the spatial arrangement of pharmacophoric elements.

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. These studies involve the synthesis of a series of analogs of a biologically active compound and the evaluation of their biological activity to understand the contribution of different structural features to the observed activity.

The synthesis of analogs of this compound would be key to exploring its potential as a pharmacophore. Synthetic routes to generate structural diversity could involve:

Modification of the N-methyl group: Demethylation followed by re-alkylation with different alkyl or aryl groups.

Modification of the C4-methyl group: While more challenging, synthetic routes starting from precursors to this compound could allow for the introduction of other substituents at the 4-position.

Derivatization of the hydroxyl group: As previously mentioned, conversion to ethers, esters, and other functional groups.

Stereochemical modifications: Synthesis of the cis-isomer to probe the importance of the stereochemistry at the 3- and 4-positions for biological activity.

SAR studies on analogs of the structurally related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have demonstrated that modifications to the piperidine scaffold can significantly impact opioid receptor affinity and selectivity. nih.gov Similar systematic modifications of this compound could potentially lead to the discovery of novel bioactive compounds.

Table 2: Illustrative Synthetic Routes for Analog Generation for SAR Studies

| Starting Material | Reaction Sequence | Target Analog | Rationale for SAR |

| This compound | 1. O-alkylation (e.g., Williamson ether synthesis) | trans-3-Alkoxy-1,4-dimethylpiperidine | Probing the effect of hydrogen bond donating/accepting ability at C3. |

| This compound | 1. N-demethylation; 2. N-alkylation/arylation | trans-1-Alkyl/Aryl-4-methylpiperidin-3-ol | Investigating the influence of the N-substituent on activity. |

| Precursor to this compound | Modification of synthetic route to introduce different C4-substituents | trans-1-Methyl-4-substituted-piperidin-3-ol | Exploring the steric and electronic requirements at the C4 position. |

This table is a conceptual illustration of potential synthetic strategies for SAR studies, as specific literature on extensive analog synthesis from this compound is limited.

Development of Novel Synthetic Methodologies Inspired by this compound Chemistry

The study of the reactivity and transformations of specific molecules can often lead to the development of new synthetic methodologies with broader applications. While there are no widely reported novel synthetic methods that have been directly inspired by the chemistry of this compound, its unique structural and stereochemical features could potentially serve as a platform for such discoveries.

For example, investigating the stereoselective reactions of the hydroxyl group under various conditions could lead to new insights into the conformational control of reactivity in substituted piperidines. Furthermore, the development of efficient and stereocontrolled methods for the synthesis of this compound itself could be a source of methodological innovation. The synthesis of substituted piperidines is an active area of research, with ongoing efforts to develop more efficient and versatile methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.